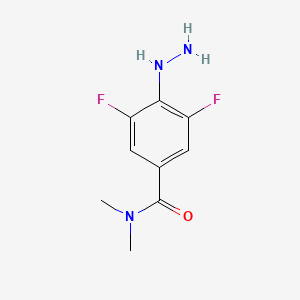![molecular formula C24H19N7O4 B2603643 N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1170580-24-1](/img/structure/B2603643.png)
N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It has been synthesized and studied for its potential as an epidermal growth factor receptor inhibitor (EGFRI) . The compound has shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .
Synthesis Analysis
The compound was synthesized through a reaction involving 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine and appropriate amines in the presence of TEA . The mixture was refluxed for 4 hours, and then the solvent was evaporated under reduced pressure .Chemical Reactions Analysis
The compound has been evaluated for its kinase inhibitory activities against wild EGFR (EGFR WT) . It showed noticeable activity against mutant EGFR (EGFR T790M) with an IC50 value of 0.236 µM .Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Compounds structurally related to N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase (an enzyme involved in inflammatory processes) inhibition activities. A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated their cytotoxicity against cancer cell lines and their ability to inhibit 5-lipoxygenase, with some compounds showing promising results (Rahmouni et al., 2016).
Antiviral Applications
Novel benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and tested for antiviral activities, specifically against the influenza A virus (H5N1 subtype). A study by Hebishy et al. (2020) found that several synthesized compounds exhibited significant antiviral activities, highlighting the potential of these compounds in antiviral research and therapy (Hebishy et al., 2020).
Antimicrobial Applications
Compounds with structural similarities to this compound have also been investigated for their antimicrobial properties. Research has been conducted to synthesize and test the antimicrobial potential of various derivatives against different bacterial strains, with some compounds demonstrating promising antibacterial activities (Palkar et al., 2017).
Mechanism of Action
properties
IUPAC Name |
N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7O4/c1-13-3-6-16(7-4-13)30-21-17(11-25-30)23(33)28-24(27-21)31-20(9-14(2)29-31)26-22(32)15-5-8-18-19(10-15)35-12-34-18/h3-11H,12H2,1-2H3,(H,26,32)(H,27,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALAOVNUGPQZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

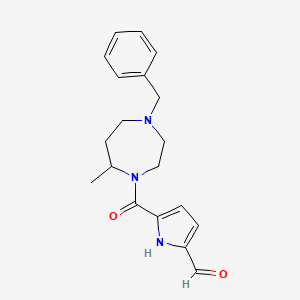
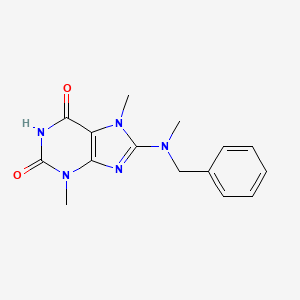
![[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2603563.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2603567.png)
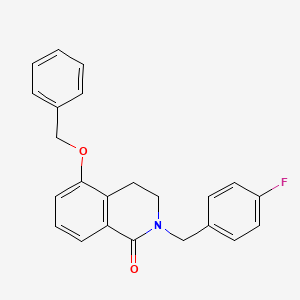
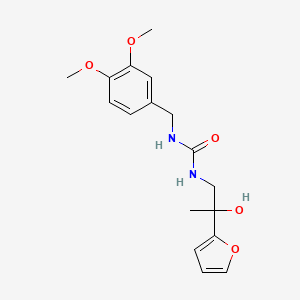
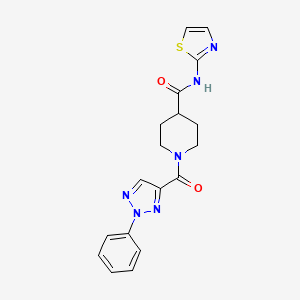
![tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate](/img/structure/B2603573.png)
![N-[[2-(Dimethylamino)pyridin-4-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2603576.png)
![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2603577.png)
![Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B2603578.png)
![4-cyano-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2603579.png)
